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Compound of Interest

Compound Name: C19H20BrN306

Cat. No.: B15173447

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound with the molecular formula C19H20BrN306 is not readily found in
public chemical databases. Therefore, this document presents a detailed analysis of a plausible
hypothetical structure for CL19H20BrN306 to serve as an illustrative technical guide. The
presented data is hypothetical but generated to be consistent with the proposed structure and
the principles of spectroscopic analysis.

Proposed Structure

For the purpose of this guide, we will consider the following hypothetical molecule, which has
the molecular formula C19H20BrN306:

N-(4-bromobenzyl)-2-(tert-butoxycarbonylamino)-2-(4-nitrophenyl)acetamide

This structure contains several key features relevant to pharmaceutical compounds, including a
brominated aromatic ring, a nitroaromatic ring, an amide linkage, and a common protecting
group (Boc).

Chemical Structure:

Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for the proposed structure of
C19H20BrN306.

NMR Spectroscopy Data

Table 1: *H NMR (500 MHz, CDCIs3) Spectroscopic Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
8.20 d,J=8.8Hz 2H Ar-H (ortho to NOz2)
7.65 d,J=88Hz 2H Ar-H (meta to NO2)
7.45 d,J=8.4Hz 2H Ar-H (ortho to Br)
7.20 d,J=8.4Hz 2H Ar-H (meta to Br)
5.80 d,J=75Hz 1H NH (Boc)
5.50 d,J=75Hz 1H CH (chiral center)
4.50 dd, J=14.5, 6.0 Hz 1H CHz (benzyl)
4.30 dd,J=14.5,6.0HHz 1H CH: (benzyl)
1.40 S 9H C(CHs)s (Boc)

Table 2: 3C NMR (125 MHz, CDCIs) Spectroscopic Data
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Chemical Shift (6, ppm) Assignment

168.5 C=0 (amide)

155.0 C=0 (Boc)

147.0 Ar-C (C-NO2)

145.0 Ar-C (ipso to CH)
136.0 Ar-C (ipso to CH2)
132.0 Ar-CH (meta to Br)
130.0 Ar-CH (ortho to NO2)
129.0 Ar-CH (ortho to Br)
124.0 Ar-CH (meta to NOz2)
122.0 Ar-C (C-Br)

80.5 C (quaternary, Boc)
58.0 CH (chiral center)
45.0 CHz2 (benzyl)

28.3 C(CHs)s (Boc)

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3350 Medium N-H stretch (amide)

3080 Medium Aromatic C-H stretch

2980 Medium Aliphatic C-H stretch

1710 Strong C=0 stretch (Boc)

1680 Strong C=0 stretch (amide)

1520, 1345 Strong N-O stretch (nitro group)

1250 Strong C-O stretch (Boc)

1070 Strong C-N stretch

850 Strong C-H out-of-plane bend (p-
disubstituted ring)

740 Strong C-Br stretch

Mass Spectrometry (MS) Data

Table 4: ESI-MS Fragmentation Data

miz Proposed Fragment
494/496 [M+H]* (isotopic pattern for Br)
438/440 [M - CaHs]*

394/396 [M - Boc + H]*

338/340 [M - Boc - CaHs + H]*

170/172 [Br-CeHa-CHz]*

121 [NO2-CeHa-CHJ*

57 [C(CHs3)3]*
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

e Instrumentation: Acquire *H and 3C NMR spectra on a 500 MHz NMR spectrometer.
e 'H NMR Acquisition:

o Set the spectral width to 16 ppm.

o Use a 30-degree pulse angle.

o Set the relaxation delay to 2.0 seconds.

o Acquire 16 scans.
e 13C NMR Acquisition:

o Set the spectral width to 240 ppm.

[¢]

Use a 30-degree pulse angle.

[e]

Employ proton decoupling.

o

Set the relaxation delay to 5.0 seconds.

[¢]

Acquire 1024 scans.

o Data Processing: Process the acquired free induction decays (FIDs) with an exponential
window function and perform a Fourier transform. Phase and baseline correct the spectra.
Calibrate the *H spectrum to the TMS signal at 0.00 ppm and the 3C spectrum to the CDClIs
solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
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o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:
o Collect a background spectrum of the clean ATR crystal.
o Collect the sample spectrum over the range of 4000-650 cm~1.
o Co-add 32 scans to improve the signal-to-noise ratio.

» Data Processing: The final spectrum is presented in terms of transmittance or absorbance as
a function of wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of
acetonitrile and water with 0.1% formic acid.

 Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF) equipped with an
electrospray ionization (ESI) source.

o Data Acquisition:

[e]

Infuse the sample solution into the ESI source at a flow rate of 5 pL/min.

o

Operate the ESI source in positive ion mode.

[¢]

Set the capillary voltage to 3.5 kV and the cone voltage to 30 V.

o

Acquire mass spectra over a range of m/z 50-1000.

[e]

For fragmentation analysis (MS/MS), select the precursor ion of interest and apply
collision-induced dissociation (CID) with argon as the collision gas.
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» Data Processing: Process the raw data to obtain the mass-to-charge ratios (m/z) of the
parent ion and its fragments.

Visualization of Workflows and Logical
Relationships
Experimental Workflow for Spectroscopic Analysis

C19H20BrN306 Sample
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Figure 1: General workflow for spectroscopic analysis.

Click to download full resolution via product page

Caption: Figure 1: General workflow for spectroscopic analysis.

Logical Workflow for Structure Elucidation
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Figure 2: Logical workflow for structure elucidation.
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Caption: Figure 2: Logical workflow for structure elucidation.

« To cite this document: BenchChem. [A Comprehensive Spectroscopic and Methodological
Guide for the Analysis of C19H20BrN306]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15173447#spectroscopic-data-for-c19h20brn306-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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